1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-
CAS No.: 127945-76-0
Cat. No.: VC17096404
Molecular Formula: C10H11N5O3
Molecular Weight: 249.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127945-76-0 |
|---|---|
| Molecular Formula | C10H11N5O3 |
| Molecular Weight | 249.23 g/mol |
| IUPAC Name | 2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C10H11N5O3/c11-3-6-4-15(5-18-2-1-16)8-7(6)9(17)14-10(12)13-8/h4,16H,1-2,5H2,(H3,12,13,14,17) |
| Standard InChI Key | YTXJFKGPFBCZAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |
Introduction
Structural and Chemical Characteristics
Core Architecture and Substituent Effects
The pyrrolo[2,3-d]pyrimidine scaffold consists of a bicyclic system merging pyrrole and pyrimidine rings. Key structural features of this derivative include:
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Position 2: An amino group (-NH2) that enhances hydrogen-bonding potential and interaction with biological targets.
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Position 5: A carbonitrile (-CN) group, which contributes to electronic effects and metabolic stability.
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Position 7: A (2-hydroxyethoxy)methyl substituent (-CH2-O-CH2-CH2-OH), improving solubility and pharmacokinetic properties compared to non-polar analogs .
The presence of the 4-oxo group introduces a ketone functionality, further diversifying reactivity and binding modes.
Synthetic Methodologies
Cyclocondensation Strategy
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves cyclocondensation reactions between 2-amino-pyrrole-3-carbonitrile precursors and active methylene compounds. For this derivative, a plausible route includes:
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Starting Material: 2-Amino-1H-pyrrole-3-carbonitrile derivative.
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Reagent: (2-Hydroxyethoxy)methyl chloride or equivalent electrophile.
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Conditions: Reflux in acetic acid with catalytic HCl, facilitating nucleophilic substitution at position 7 .
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Purification: Column chromatography on silica gel to isolate the target compound .
Key Reaction:
Challenges and Optimization
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Regioselectivity: Ensuring substitution at position 7 requires careful control of reaction conditions.
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Byproduct Formation: Competing reactions at other positions necessitate optimized stoichiometry and temperature .
Biological Activities and Mechanisms
Antiviral Activity
Derivatives with hydrophilic substituents, such as the (2-hydroxyethoxy)methyl group, show enhanced activity against RNA viruses:
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Viral Replication Inhibition: Mechanistic studies suggest interference with viral RNA polymerase or protease function .
Antimicrobial Effects
Structural analogs demonstrate broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .
Structure-Activity Relationship (SAR) Insights
| Substituent | Biological Impact | Rationale |
|---|---|---|
| Amino group (position 2) | Enhanced kinase binding | Hydrogen bonding with ATP-binding pockets |
| Carbonitrile (position 5) | Improved metabolic stability | Electron-withdrawing effect reduces oxidative degradation |
| (2-Hydroxyethoxy)methyl (position 7) | Increased solubility and bioavailability | Hydrophilic moiety enhances water solubility and tissue penetration |
Comparative Analysis with Related Derivatives
Future Directions and Applications
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